molecular formula C19H25ClN2 B14500092 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride CAS No. 65201-94-7

4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride

Cat. No.: B14500092
CAS No.: 65201-94-7
M. Wt: 316.9 g/mol
InChI Key: UOJUBCDCPVCHKQ-UHDJGPCESA-M
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Description

4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride is a chemical compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a trimethylbenzenaminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride typically involves a multi-step process. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction can be employed, where p-dimethylaminovinylbenzene reacts with bromoquinoxalines in the presence of palladium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in electron-donating interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-(Dimethylamino)phenyl)ethenyl)-N,N,N-trimethylbenzenaminium chloride stands out due to its unique combination of a dimethylamino group and a trimethylbenzenaminium chloride moiety. This structure imparts distinct electronic properties, making it highly effective in applications such as nonlinear optics and bioimaging.

Properties

CAS No.

65201-94-7

Molecular Formula

C19H25ClN2

Molecular Weight

316.9 g/mol

IUPAC Name

[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]-trimethylazanium;chloride

InChI

InChI=1S/C19H25N2.ClH/c1-20(2)18-12-8-16(9-13-18)6-7-17-10-14-19(15-11-17)21(3,4)5;/h6-15H,1-5H3;1H/q+1;/p-1/b7-6+;

InChI Key

UOJUBCDCPVCHKQ-UHDJGPCESA-M

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](C)(C)C.[Cl-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](C)(C)C.[Cl-]

Origin of Product

United States

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